C23H21ClF3NO4

Description

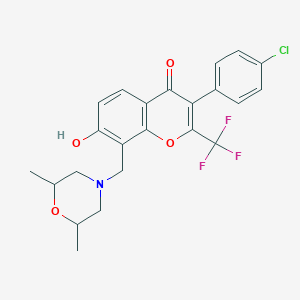

C₂₃H₂₁ClF₃NO₄ is a halogenated organic compound featuring a chlorine atom, three fluorine substituents, and an oxygen/nitrogen-containing functional backbone. The molecular weight is calculated as 467.45 g/mol, with contributions from Cl (35.45 g/mol) and F₃ (57 g/mol), distinguishing it from non-halogenated analogs.

Properties

IUPAC Name |

3-(4-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClF3NO4/c1-12-9-28(10-13(2)31-12)11-17-18(29)8-7-16-20(30)19(14-3-5-15(24)6-4-14)22(23(25,26)27)32-21(16)17/h3-8,12-13,29H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENRHFJPARHXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Analogs: C₂₃H₂₁NO₄ Derivatives

Compound 42530-36-9 (C₂₃H₂₁NO₄)

- Molecular Formula: C₂₃H₂₁NO₄ (MW: 375.15 Da)

- Key Differences: Lacks Cl and F₃ substituents present in C₂₃H₂₁ClF₃NO₄.

- Structural Implications : The absence of halogens may reduce metabolic stability compared to the target compound.

N-(9H-Fluoren-2-yl)-3,4,5-Trimethoxybenzamide

- Molecular Formula: C₂₃H₂₁NO₄ (MW: 375.15 Da)

- Key Differences : Features a fluorenyl group and trimethoxybenzamide moiety instead of halogen substituents.

- Physicochemical Properties : Trimethoxy groups enhance solubility but may reduce membrane permeability relative to halogenated analogs.

Halogenated Boronic Acid Derivatives (CAS 1046861-20-4)

- Molecular Formula : C₆H₅BBrClO₂ (MW: 235.27 Da)

- Key Differences: Smaller structure with boronic acid functionality, divergent from the amide/ester backbone of C₂₃H₂₁ClF₃NO₄.

- Properties :

Custom-Synthesized Compounds (Chembase List)

- Example: C₂₁H₂₃NO₁₁ (MW: 465.41 Da) and C₂₉H₃₁NO₁₅ (MW: 751.92 Da)

- Implications: Custom synthesis availability (e.g., via Chembase) suggests feasibility for scaling C₂₃H₂₁ClF₃NO₄ if demand arises .

Structural and Functional Implications

Impact of Halogenation

- Cl and F₃ Substitutents: Likely increase Log P (lipophilicity) and metabolic stability compared to non-halogenated analogs like C₂₃H₂₁NO₄. Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic pockets in biological targets.

Pharmacokinetic Considerations

- Hypothetical ADME Profile: GI Absorption: Potentially high (similar to CAS 1046861-20-4’s GI absorption ). BBB Permeability: Fluorine’s small size and lipophilicity may favor CNS penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.